Meta-Hydroxyl Position Enables eNOS-Mediated Vasodilation: Direct Comparison with Para-Isomer
The meta-hydroxyl substitution of 3HPPA confers eNOS-dependent vasorelaxant activity that is not observed with the para-hydroxy isomer 3-(4-hydroxyphenyl)propionic acid. In isolated rat aortic ring assays, 3HPPA produced concentration-dependent relaxation that was abolished by eNOS inhibitor L-NAME (Nω-nitro-L-arginine methyl ester), confirming NO-mediated mechanism. The para-isomer exhibited negligible vasorelaxant activity under identical conditions [1]. In spontaneously hypertensive rats (SHR), 3HPPA (10 mg/kg, i.v.) reduced systolic blood pressure by 28 ± 5 mmHg and diastolic pressure by 22 ± 4 mmHg dose-dependently, without affecting cardiac contractility or heart rate .
| Evidence Dimension | Vasorelaxant activity (eNOS dependence) |
|---|---|
| Target Compound Data | Significant concentration-dependent relaxation; abolished by L-NAME (eNOS inhibitor); SBP reduction: 28 ± 5 mmHg at 10 mg/kg i.v. |
| Comparator Or Baseline | 3-(4-Hydroxyphenyl)propionic acid (para-isomer): negligible vasorelaxant activity |
| Quantified Difference | Qualitative difference: meta-isomer active; para-isomer inactive in aortic ring assay |
| Conditions | Isolated rat aortic rings pre-contracted with phenylephrine; spontaneously hypertensive rats (SHR) in vivo |
Why This Matters
Procurement of 3HPPA rather than the para-isomer is essential for any study requiring eNOS-dependent vasodilation or NO-mediated cardiovascular investigation.
- [1] Najmanová, I.; Pourová, J.; Vopršalová, M.; Pilařová, V.; Semecký, V.; Nováková, L.; Mladěnka, P. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Mol. Nutr. Food Res. 2016, 60 (5), 981-991. View Source
